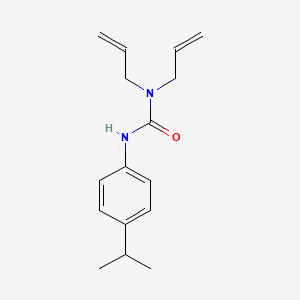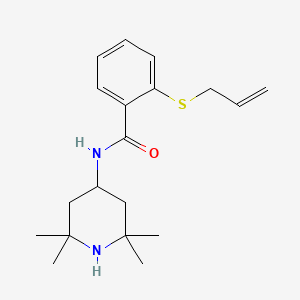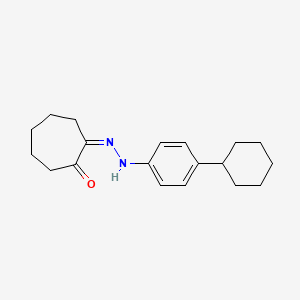![molecular formula C15H19Cl2N5O B5495058 2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propyl]morpholine](/img/structure/B5495058.png)
2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propyl]morpholine, also known as JNJ-7925476, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to a class of drugs called morpholine derivatives and has shown promising results in preclinical studies.
Mécanisme D'action
The exact mechanism of action of 2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propyl]morpholine is not well understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and survival of cancer cells. 2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propyl]morpholine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propyl]morpholine has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. 2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propyl]morpholine has also been shown to induce apoptosis in cancer cells and to inhibit the formation of new blood vessels that are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propyl]morpholine has several advantages for use in lab experiments. It has potent anti-cancer activity against various types of cancer cells, and it has been shown to be effective at low concentrations. However, there are also some limitations to its use in lab experiments. 2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propyl]morpholine is a relatively new compound, and its exact mechanism of action is not well understood. It is also expensive to synthesize, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on 2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propyl]morpholine. One area of research is to further explore its mechanism of action and to identify the specific enzymes and signaling pathways that it targets. Another area of research is to investigate its potential therapeutic applications in other diseases, such as neurological disorders and inflammation. Additionally, further studies are needed to evaluate the safety and efficacy of 2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propyl]morpholine in clinical trials.
Méthodes De Synthèse
The synthesis of 2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propyl]morpholine involves a multi-step process using various chemical reagents and solvents. The detailed synthesis method has been described in several scientific papers, and it involves the use of techniques such as column chromatography, high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propyl]morpholine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several preclinical studies have shown that 2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propyl]morpholine exhibits potent anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells.
Propriétés
IUPAC Name |
2-(3,4-dichlorophenyl)-4-[3-(5-methyltetrazol-1-yl)propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N5O/c1-11-18-19-20-22(11)6-2-5-21-7-8-23-15(10-21)12-3-4-13(16)14(17)9-12/h3-4,9,15H,2,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDQHANBLBBDFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CCCN2CCOC(C2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5494987.png)
![N-[3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5494989.png)
![3-isopropyl-6-(2-pyridin-3-ylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5495004.png)
![N-{(1R*,3S*)-3-[(cyclooctylamino)carbonyl]cyclopentyl}-3-hydroxybenzamide](/img/structure/B5495008.png)



![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-phenylpropyl)piperidine-4-carboxylic acid](/img/structure/B5495032.png)
![rel-(4aS,8aR)-6-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(4-piperidinylmethyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5495044.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B5495051.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B5495055.png)

![N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)isonicotinamide](/img/structure/B5495066.png)
![ethyl 1-[3-(4-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5495067.png)